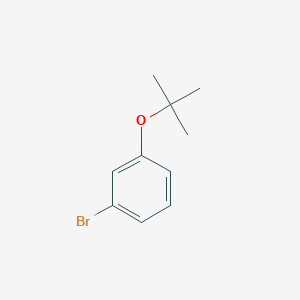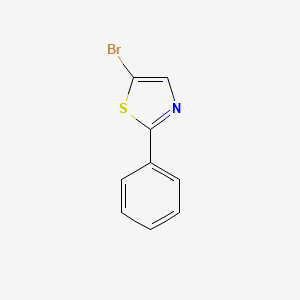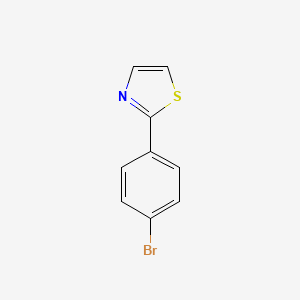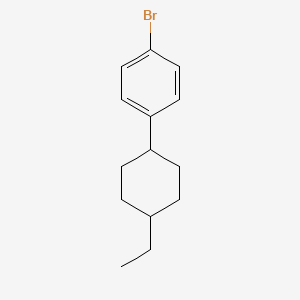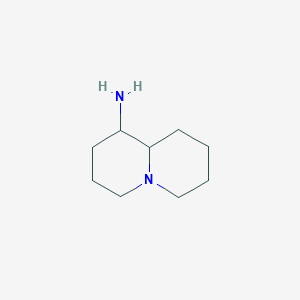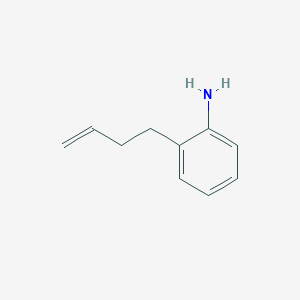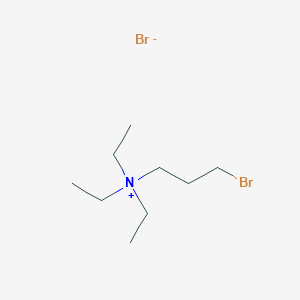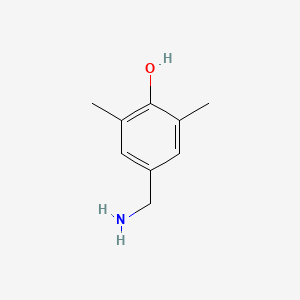
4-(Aminomethyl)-2,6-dimethylphenol
Vue d'ensemble
Description
4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also used as a research tool in characterizing subtypes of the potassium channel .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For example, DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) can be used as a coupling reagent .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve elimination reactions . For example, elimination reactions of 4º-ammonium salts are termed Hofmann eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include color, density, hardness, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Unnatural Amino Acid Derivative
“4-(Aminomethyl)-2,6-dimethylphenol” acts as an unnatural amino acid derivative . This application is significant in the field of biochemistry where such derivatives are used to study protein structure and function, or to create novel proteins with altered properties .
Antifibrinolytic Agent
The compound is utilized as a type 2 antifibrinolytic agent . Antifibrinolytics are important in medical research and clinical applications for reducing excessive bleeding by inhibiting the breakdown of fibrin clots .
Organic Synthesis
In organic chemistry, “4-(Aminomethyl)-2,6-dimethylphenol” is employed in the synthesis of various organic compounds. It serves as a building block for creating complex molecules, which can be used in drug development and other chemical research.
Catalysis
This compound is also used as a catalyst in biochemical reactions. Catalysts are crucial in increasing the rate of chemical reactions, which is beneficial in both research settings and industrial processes.
Enzyme Inhibition Studies
The compound has applications in studying the inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs) . These studies are vital for understanding the mechanisms of action of various drugs and for the development of new therapeutic agents .
Reagent in Biochemical Reactions
Lastly, “4-(Aminomethyl)-2,6-dimethylphenol” is used as a reagent in biochemical reactions. As a reagent, it can react with other compounds to form new products, which is essential in experimental protocols and assay development.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPLEYSBNPOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546276 | |
| Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2,6-dimethylphenol | |
CAS RN |
876-15-3 | |
| Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


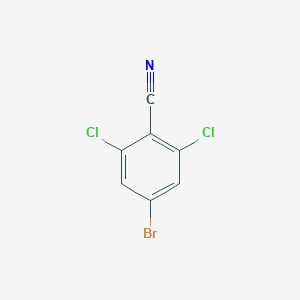
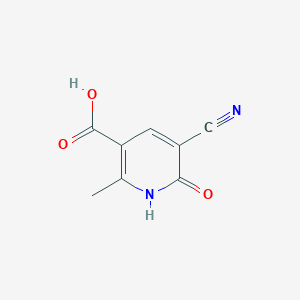
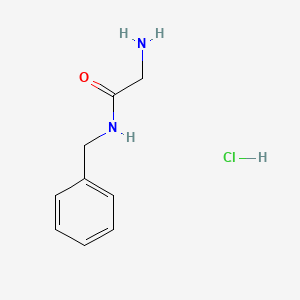
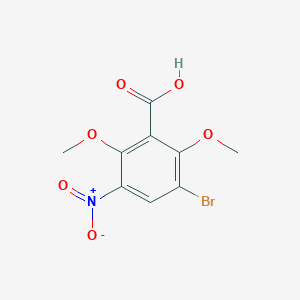
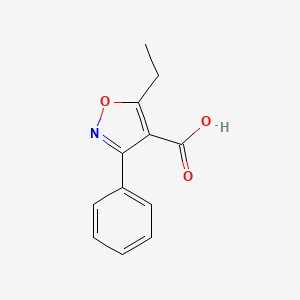
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
